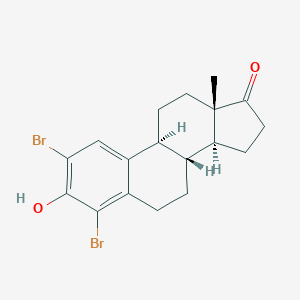

2,4-Dibromo Estrone

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWYVIICKQEYPO-HIONPOMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Generation of 2,4 Dibromo Estrone

Direct Halogenation Strategies

Direct bromination methods are the most common approaches for synthesizing 2,4-Dibromo Estrone (B1671321). These strategies involve treating an estrone precursor with a brominating agent, often requiring careful control of reaction conditions to ensure the desired regioselectivity and yield.

The direct bromination of the phenolic A-ring is a primary route to 2,4-disubstituted analogs. nih.gov The process typically involves an electrophilic source of bromine that reacts with the electron-rich aromatic ring.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic compounds, including estrogens. nih.govorganic-chemistry.org It serves as a convenient and solid source of electrophilic bromine, making it easier to handle than liquid bromine. masterorganicchemistry.com The reactivity of NBS can be initiated by radical initiators or, in the case of electrophilic aromatic substitution, by acid catalysis. wikipedia.orgyoutube.com For phenolic substrates like estrone, NBS provides a source of Br+, which attacks the activated aromatic A-ring. masterorganicchemistry.com

The key advantage of NBS is that it can provide a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which can help to control the reaction and avoid unwanted side products that might occur with a large excess of Br₂. masterorganicchemistry.com The use of NBS in conjunction with specific solvents and catalysts is a common strategy to achieve regioselective bromination of activated aromatic rings. nih.gov Studies have shown that bis-halogenation to yield 2,4-dibromo derivatives occurs readily in phenolic steroid derivatives when treated with N-halosuccinimides. nih.gov

Research into the electrochemical bromination of estrone highlights this solvent effect. While electrolysis in acetic acid, even with the addition of water or acetic anhydride, did not significantly alter the product distribution, the use of dimethyl sulfoxide (B87167) (DMSO) as the solvent markedly changed the ratio of the 2- and 4-bromo isomers. researchgate.net Similarly, in a non-electrochemical process for preparing 2:4-dibromo-3-keto-allosteroids, specific solvents such as diethyl ether or tetrahydrofuran (B95107) were employed to react with the hydrogen bromide byproduct, thereby inhibiting side reactions and improving the yield of the desired product. google.com The solubility of estrone itself also varies with the solvent, which can impact reaction kinetics. nih.govnih.govresearchgate.net

Achieving high regioselectivity for the 2,4-dibromo substitution pattern on the A-ring of estrone is a primary objective in its synthesis. The phenolic hydroxyl group at C-3 is a strong ortho-, para-directing activator, meaning electrophilic attack is favored at the C-2 and C-4 positions.

Bis-halogenation to form the 2,4-dibromo product is particularly effective on the phenolic form of the steroid compared to etherified derivatives. nih.gov A highly efficient method for producing 2,4-dibromoestrone is through constant current electrolysis. When the electrolysis of estrone is carried out with a charge consumption of 4 F·mol⁻¹, 2,4-dibromoestrone is obtained as the sole product with a yield of up to 95%. researchgate.net This method avoids the use of hazardous brominating reagents directly. researchgate.net

The table below summarizes the results from both electrochemical and chemical bromination of estrone under different solvent conditions, illustrating the impact on product ratios.

| Method | Substrate | Solvent | Product(s) | Product Ratio (2-bromo:4-bromo) | Total Yield (%) |

|---|---|---|---|---|---|

| Electrochemical (2 F·mol⁻¹) | Estrone | AcOH/Et₄NBr | 2-Bromoestrone & 4-Bromoestrone | 1:1.2 | 97 |

| Electrochemical (2 F·mol⁻¹) | Estrone | DMSO/Et₄NBr | 2-Bromoestrone & 4-Bromoestrone | 1:2.5 | 93 |

| Electrochemical (4 F·mol⁻¹) | Estrone | AcOH/Et₄NBr | 2,4-Dibromoestrone | N/A | 95 |

| Chemical (Br₂) | Estrone | AcOH | 2-Bromoestrone & 4-Bromoestrone | 1:1.1 | 95 |

| Chemical (Br₂) | Estrone | DMSO | 2-Bromoestrone & 4-Bromoestrone | 1:2.4 | 94 |

Data sourced from electrochemical and chemical bromination studies. researchgate.net

Bromination of Estrone Precursors

Alternative Synthetic Pathways

While direct dibromination of estrone is the most straightforward approach, alternative routes starting from related intermediates have also been explored.

Methodological Comparisons with Established Steroid Synthesis

The utility of 2,4-Dibromo Estrone extends beyond its existence as a final compound; it serves as a pivotal intermediate in alternative synthetic routes for other steroids, most notably 19-nor steroids. rsc.org These compounds are biologically significant and have traditionally been prepared via the Birch reduction of an estradiol (B170435) derivative. rsc.org While effective, the Birch reduction method is known to have certain limitations. rsc.org

A more recent, alternative procedure leverages this compound to synthesize 19-nor steroids. rsc.org This multi-step sequence begins with the oxidation of this compound using nitric acid (HNO₃) in a solvent mixture like acetic acid and chloroform. rsc.org This step yields a 2,4-dibromo-10β-hydroxy-1,4-dien-3-one derivative in high yield (90%). rsc.org The subsequent steps involve hydrogenation over a palladium-on-charcoal catalyst, followed by treatment with Nafion-H, a perfluorinated resin-sulphonic superacid. rsc.org This final treatment facilitates the formation of the 19-nor steroid structure. rsc.org

Table 2: Comparison of Synthetic Routes to 19-Nor Steroids

| Feature | This compound Intermediate Method | Traditional Birch Reduction |

|---|---|---|

| Key Intermediate | This compound | Estradiol Derivative |

| Key Reaction Steps | Oxidation (HNO₃), Hydrogenation (Pd/C), Superacid Treatment (Nafion-H) | Reduction with alkali metal in liquid ammonia/alcohol |

| Overall Yield | Approximately 50% from estrone | Variable, can have limitations |

| Reagent Safety | Avoids poisonous lead or thallium reagents | Requires handling of metallic sodium/lithium in liquid ammonia |

| Advantages | Higher yield, easier handling, improved safety profile | Well-established, classical method |

Mechanistic Organic Chemistry Studies Involving 2,4 Dibromo Estrone

Mechanistic Insights into Halogenation Stereochemistry

The synthesis of 2,4-Dibromo Estrone (B1671321) from estrone is a classic example of an electrophilic aromatic substitution reaction. The stereochemistry and regioselectivity of this transformation are dictated by the directing influence of the hydroxyl group at the C-3 position of the steroid's phenolic A-ring.

Detailed studies have shown that the direct bromination of estrone typically proceeds using an electrophilic bromine source, such as N-bromosuccinimide (NBS), in various solvents. nih.gov The C-3 hydroxyl group is a powerful activating group and an ortho, para-director. This electronic influence enriches the electron density at the positions ortho (C-2) and para (C-4) to the hydroxyl group, making them susceptible to attack by the electrophile (Br⁺).

The reaction mechanism proceeds through the formation of a positively charged intermediate known as an arenium ion, or sigma complex. The attack of the electrophile at either the C-2 or C-4 position disrupts the aromaticity of the A-ring, forming this resonance-stabilized carbocation. A subsequent deprotonation step, where a base removes a proton from the carbon bearing the bromine atom, restores the aromaticity of the ring and yields the substituted product.

When synthesizing 2,4-Dibromo Estrone, the reaction proceeds stepwise. The first bromination can occur at either the C-2 or C-4 position, leading to a mixture of 2-bromoestrone and 4-bromoestrone. nih.gov Due to the strong activating nature of the hydroxyl group, a second bromination occurs on the remaining activated position (ortho or para) of the monosubstituted intermediate to yield the final 2,4-dibrominated product. The process generally results in a mixture of regioisomers and the bis-substituted compound, which can be separated by techniques like flash chromatography. nih.gov

Table 1 illustrates the typical product distribution in the halogenation of a related estrone derivative, showing the formation of mono- and di-substituted products. A similar distribution pattern occurs during the bromination of estrone itself. nih.gov

Probing Aromatization Stereospecificity using 2,4-Dibromo-17β-Estradiol as a Tracer

The enzyme aromatase (cytochrome P450 19A1) is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. nih.gov Understanding its complex mechanism is crucial, and halogenated steroids serve as important probes. 2,4-Dibromo-17β-estradiol, the reduced form of this compound, has been utilized as a metabolic tracer to investigate the stereospecificity of enzymatic pathways.

Metabolic studies using radiolabeled 2,4-dibromo-[6,7-³H]17β-oestradiol in rats have provided significant mechanistic insights. acs.org The research revealed that the presence of bromine atoms at the C-2 and C-4 positions effectively blocks certain metabolic transformations that readily occur on the unsubstituted estradiol (B170435) molecule. Specifically, A-ring dibromination was found to prevent male-specific 15α-hydroxylation and the formation of catechol estrogens (2-hydroxyestrogens). acs.org

This blocking effect provides critical information about the steric and electronic requirements of the active sites of the metabolizing enzymes. The bulky bromine atoms on the A-ring likely create steric hindrance, preventing the substrate from binding to the enzyme in the precise orientation required for hydroxylation at the C-2 or C-15 positions. This suggests that the enzyme's active site has strict spatial constraints that cannot accommodate the larger halogenated ring. These findings underscore how modifying the substrate's structure can elucidate the stereospecific nature of enzyme-catalyzed reactions.

Investigation of Reaction Pathways and Intermediate Species

The primary reaction pathway for the formation of this compound is electrophilic aromatic substitution, as detailed previously. The key intermediate species in this pathway is the arenium ion (sigma complex).

Reaction Pathway: Estrone → this compound

Step 1 (Generation of Electrophile): A bromine source, like Br₂ or NBS, generates the electrophilic species Br⁺.

Step 2 (First Electrophilic Attack): The electron-rich A-ring of estrone attacks the Br⁺ electrophile. Due to the ortho, para-directing effect of the C3-OH group, the attack occurs at C-2 or C-4. This breaks the aromaticity and forms a resonance-stabilized arenium ion intermediate.

Step 3 (Deprotonation): A weak base removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring and yielding a monosubstituted product (2-Bromoestrone or 4-Bromoestrone).

Step 4 (Second Electrophilic Attack): The resulting monobrominated estrone, which is still activated by the hydroxyl group, undergoes a second electrophilic attack by another Br⁺ molecule at the remaining activated position (C-4 or C-2, respectively). This forms a second arenium ion intermediate.

Step 5 (Final Deprotonation): A final deprotonation step restores aromaticity, yielding the this compound product.

The intermediates in this pathway are highly reactive and transient. The stability of the arenium ion is key to the reaction's feasibility and is enhanced by the resonance delocalization of the positive charge across the ring and, to some extent, by the lone pairs on the oxygen of the hydroxyl group. In the bromination of similar polycyclic aromatic systems, the formation of a loosely associated pi-complex between the bromine molecule and the aromatic ring is thought to precede the formation of the sigma complex. youtube.com

Chemical Biology Applications of 2,4 Dibromo Estrone and Its Derivatives

Design and Synthesis of Chemically Modified Estrogens for Biological Probes

The chemical modification of the estrone (B1671321) scaffold, particularly through halogenation, is a key strategy for developing new biological probes and potential therapeutic agents. The synthesis of 2,4-dibromoestrone is a notable example of creating such chemically modified estrogens. One common and straightforward method involves the A-ring bromination of estrone using N-bromosuccinimide (NBS) in ethanol (B145695) at room temperature. researchgate.netacademie-sciences.fracademie-sciences.fr This approach is simpler to perform compared to analogous iodination procedures. researchgate.netacademie-sciences.fr

An alternative method for synthesizing 2,4-dibromoestrogens is through constant current electrolysis. When a 4 F mol⁻¹ charge is applied to a solution of the parent estrogen with tetraethylammonium (B1195904) bromide (Et₄NBr), 2,4-dibromoestrogens can be produced as the sole products. researchgate.net

These halogenated derivatives, including 2,4-dibromoestrone, are not only end-products but also serve as crucial intermediates for creating further modified compounds, such as Δ⁹,¹¹-estrone derivatives. academie-sciences.fracademie-sciences.fr The dehydrogenation of 2,4-dibromoestrone to its Δ⁹,¹¹ derivative has been observed to proceed with a higher yield compared to similar reactions with other halogenated estrones. academie-sciences.fr The primary goal of designing and synthesizing these molecules is to use them as biological probes to study various cellular processes, such as enterohepatic recirculation, and to evaluate their potential as antiproliferative agents. researchgate.netresearchgate.net

In Vitro Cellular Studies (Mechanistic Focus)

To understand the potential mechanisms of action of 2,4-dibromoestrone and its derivatives, molecular docking studies have been performed in cell-free computational systems. These studies predict the binding affinity and interactions of the compounds with relevant biological targets. Docking analyses were conducted against several key proteins, including estrogen receptor α (ERα), steroid sulfatase (ST), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and β-tubulin. nih.govresearchgate.net These proteins are implicated in hormone-dependent cancer progression and cell division. While detailed binding energy values for 2,4-dibromoestrone itself are part of broader studies, the research indicates that its derivatives, particularly the Δ⁹,¹¹-estrone oxime, show significant interactions with ERα and β-tubulin, which may explain their biological effects. researchgate.net The investigation of these interactions in cell-free systems is a critical first step in elucidating the molecular basis of their cytotoxicity.

The cytotoxic and antiproliferative effects of 2,4-dibromoestrone and its derivatives have been evaluated across a panel of human cancer cell lines, including hormone-dependent breast cancer cells (MCF-7, T47-D) and liver cancer cells (HepaRG). academie-sciences.fracademie-sciences.frnih.gov In general, the dibrominated steroid (2,4-dibromoestrone) has been found to exhibit higher cytotoxicity than the corresponding diiodinated analogue (2,4-diiodoestrone). academie-sciences.fr

Table 1: Cytotoxicity (IC₅₀ in µM) of Estrone Derivatives in Human Cancer Cell Lines IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation after 72 hours of treatment. "ND" indicates that the value was not determined as the reduction in cell proliferation was less than 50% at the tested concentrations.

| Compound | MCF-7 (Breast) | T47-D (Breast) | HepaRG (Liver) |

| 2,4-Diiodoestrone | 40.52 µM | >50 µM | 29.67 µM |

| 2,4-Dibromoestrone | 34.61 µM | 47.92 µM | 35.88 µM |

| 2,4-Diiodoestrone oxime | >50 µM | >50 µM | 30.29 µM |

| 2,4-Dibromoestrone oxime | >50 µM | >50 µM | 37.81 µM |

Source: academie-sciences.frnih.govmdpi.com

Flow cytometry has been employed to analyze the effects of estrone derivatives on cell cycle distribution. academie-sciences.fracademie-sciences.fr While studies did not focus specifically on 2,4-dibromoestrone, research on its close analogue, Δ⁹,¹¹-estrone, provided significant insights. Treatment of HepaRG cells with Δ⁹,¹¹-estrone resulted in a cell cycle arrest at the G0/G1 phase. researchgate.netacademie-sciences.fracademie-sciences.fr This arrest suggests an interference with proteins that regulate the initiation of DNA replication. academie-sciences.fr

Furthermore, the oxime derivative, Δ⁹,¹¹-estrone oxime, was found to be the most cytotoxic compound in a broader series and was shown to arrest LNCaP prostate cancer cells in the G2/M phase. researchgate.net Fluorescence microscopy of these cells revealed condensed DNA typical of prophase and fragmented nuclei characteristic of apoptosis. researchgate.net These findings indicate that modifications of the estrone skeleton, including those related to 2,4-dibromoestrone, can modulate the cell cycle, a key mechanism for their antiproliferative effects.

A significant finding in the study of A-ring halogenated estrones is their selective cytotoxicity towards hepatic cancer cells. academie-sciences.frnih.gov Both 2,4-dibromoestrone and its corresponding oxime derivative, 2,4-dibromoestrone oxime, have demonstrated a notable selectivity for the HepaRG cancer cell line. nih.govresearchgate.netmdpi.com

This selectivity is apparent when comparing the IC₅₀ values in HepaRG cells to those in other cell lines like the breast cancer lines MCF-7 and T47-D. For instance, 2,4-diiodoestrone, a related compound, showed an IC₅₀ of 29.67 µM in HepaRG cells, while its cytotoxicity was much lower in the breast cancer lines. academie-sciences.fr Similarly, the halogenated oximes, including the dibromo derivative, also evidenced this selectivity for HepaRG cells. nih.govresearchgate.net This suggests that the halogenation at the 2 and 4 positions of the estrone A-ring induces a mechanism of cytotoxicity that is particularly effective in liver cancer cells. academie-sciences.fr

Modulation of Endogenous Metabolic Pathways (In Vitro)

The potential of 2,4-dibromoestrone and its derivatives to modulate endogenous metabolic pathways has been investigated through computational docking studies against key enzymes involved in steroid metabolism. nih.govresearchgate.net These enzymes include steroid sulfatase (ST) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.govresearchgate.net

Steroid Sulfatase (ST): This enzyme is responsible for converting inactive sulfated steroids into their active forms. Inhibition of ST is a therapeutic strategy for hormone-dependent cancers.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme catalyzes the conversion of the less active estrone into the highly potent estrogen, 17β-estradiol. Its inhibition can decrease the levels of active estrogens in target tissues like the breast.

Molecular docking studies have explored the binding of estrone derivatives to the active sites of these enzymes to predict their inhibitory potential. nih.govresearchgate.net While these are cell-free computational predictions, they suggest that halogenated estrone derivatives have the potential to interact with and possibly inhibit these crucial metabolic enzymes. Further in vitro enzymatic assays would be required to confirm and quantify this modulatory activity.

Impact on Hydroxylation Patterns of Estradiol (B170435) and Estrone Metabolites

The introduction of bromine atoms at the C-2 and C-4 positions of the aromatic A-ring has a profound impact on the subsequent metabolic hydroxylation of estrogens. The metabolism of estradiol (E2), the reduced form of estrone, is characterized by hydroxylation at various positions, primarily at C-2 to form catechol estrogens, which is a major metabolic pathway. researchgate.net

Studies on the metabolism of 2,4-dibromo-17β-estradiol (2,4-DBE2), a derivative of 2,4-dibromoestrone, in rats reveal that dibromination effectively blocks the formation of catechol estrogens by preventing hydroxylation at the now-occupied C-2 and C-4 positions. nih.gov This blockage forces the metabolic machinery to utilize alternative, otherwise minor, hydroxylation pathways. In female rats, the substitution selectively redirected the main site of hydroxylation from C-2 to C-16. nih.gov

Upon administration, 2,4-DBE2 is almost entirely oxidized to its corresponding ketone, 2,4-dibromoestrone. This intermediate then undergoes further metabolism. A significant portion is metabolized to 2,4-dibromo-16α-hydroxyestrone, with a smaller amount forming 2,4-dibromoestriol. nih.gov Notably, no products resulting from either oxidative or reductive debromination were detected, indicating the stability of the carbon-bromine bonds under these metabolic conditions. nih.gov

Similarly, a study on 2,4-dibromo-17α-ethynylestradiol (a derivative of the synthetic estrogen, ethinyl estradiol) demonstrated that the 2,4-dibromo substitution effectively blocked all Phase I biotransformations, which include hydroxylation, in male rats. nih.govtandfonline.com The compound's resistance to A-ring hydroxylation was noted as a key finding. nih.govtandfonline.com

The metabolic shift caused by 2,4-dibromination is summarized in the table below, comparing the metabolic fate of estradiol with that of its 2,4-dibrominated analog.

nih.govInhibition or Redirection of Specific Steroid Hydroxylase Activities (e.g., 15α-hydroxylation)

A key application of 2,4-dibromoestrone derivatives in chemical biology is their ability to inhibit specific steroid hydroxylase enzymes. Steroid hydroxylases, a class of cytochrome P450 enzymes, are responsible for the hydroxylation of steroids. rxlist.compsychdb.com The metabolism of estrogens is often sex-specific, a differentiation that is abolished by 2,4-dibromo substitution. nih.gov

One of the most significant findings from the study of 2,4-dibromoestradiol (B1680110) (2,4-DBE2) in rats was the complete inhibition of the male-specific 15α-hydroxylation pathway. nih.gov In male rats, 15α-hydroxylation is a major route of estradiol metabolism. However, when 2,4-DBE2 was administered, this pathway was entirely blocked. This demonstrates a long-range inhibitory effect, where substitution on the A-ring prevents enzymatic action on the D-ring of the steroid. nih.gov

In female rats, where 15α-hydroxylation is not a major pathway, the dibromo substitution instead caused "metabolic switching." The blockage of the primary C-2 hydroxylation site redirected metabolism towards C-16, a latent but existing pathway. nih.gov This redirection highlights how blocking a dominant metabolic pathway can reveal the activity of other, less prominent enzymes.

The specific effects of 2,4-dibromo substitution on steroid hydroxylase activities are detailed in the table below.

nih.govThis capacity for selective inhibition and metabolic redirection makes 2,4-dibromoestrone and its derivatives powerful tools for studying the function and specificity of different steroid hydroxylase enzymes.

Metabolic Transformations of 2,4 Dibromo Estrone Analogues

Oxidative Metabolic Pathways

The primary oxidative transformations of 2,4-dibromoestrone analogues involve hydroxylation, a key step in modifying their biological activity and facilitating their excretion.

Hydroxylation at C-16 Position

A notable metabolic route for 2,4-dibromoestrone is hydroxylation at the C-16 position of the steroid's D-ring. This reaction leads to the formation of 16-hydroxylated metabolites. nih.govpharmaffiliates.comscbt.com Studies involving the related compound, 2,4-dibromo-17β-oestradiol, have shown that it is oxidized to 2,4-dibromoestrone, which then undergoes further metabolism. nih.gov A significant portion of this 2,4-dibromoestrone is then hydroxylated at the 16α-position. nih.gov

Formation of 2,4-Dibromo-16α-hydroxyoestrone and 2,4-Dibromo-oestriol

The hydroxylation at the C-16 position of 2,4-dibromoestrone results in the formation of 2,4-dibromo-16α-hydroxyoestrone. nih.govpharmaffiliates.comscbt.com This metabolite can be further reduced to form 2,4-dibromo-oestriol. nih.gov In studies with rats, 2,4-dibromo-17β-oestradiol was almost entirely oxidized to 2,4-dibromoestrone. nih.gov Approximately 30% of this was then metabolized to 2,4-dibromo-16α-hydroxyoestrone, and to a lesser degree, 2,4-dibromo-oestriol. nih.gov

Role of Cytochrome P450 Enzymes in Brominated Estrone (B1671321) Metabolism

The metabolism of estrogens, including their brominated analogues, is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. pharmgkb.orgnih.gov These enzymes are responsible for the initial hydroxylation steps in estrogen metabolism. nih.gov In the case of endogenous estrogens like estradiol (B170435), CYP1A1, CYP1A2, and CYP3A4 are involved in 2-hydroxylation, while CYP1B1 primarily catalyzes 4-hydroxylation. nih.govwikipedia.org

For brominated estrogens, the presence of bromine atoms at the C-2 and C-4 positions blocks the typical catechol estrogen formation that occurs with endogenous estrogens. nih.gov Instead, metabolism is redirected. In female rats, this blockage selectively shifts the main site of hydroxylation from C-2 to C-16. nih.gov In male rats, while 16α-hydroxylation is an existing pathway, the bromination blocks the major 15α-hydroxylation pathway. nih.gov This demonstrates that the CYP enzymes that would normally act on the A-ring of the estrogen molecule are impeded by the bromine substituents, leading to an altered metabolic profile.

Conjugation Pathways

Following oxidative metabolism, the resulting metabolites, as well as the parent compound, undergo conjugation reactions. These processes increase the water solubility of the compounds, preparing them for excretion.

Glucuronidation and Sulfate (B86663) Conjugation

Glucuronidation and sulfation are the primary conjugation pathways for both endogenous and modified estrogens. pharmgkb.orgwikipedia.orgresearchgate.net In the case of 2,4-dibromoestrone, a significant portion is eliminated as its glucuronide conjugate. nih.gov Similarly, studies on 2,4-dibromo-17α-ethynyloestradiol showed that its main metabolite was a glucuronide. nih.gov This indicates that even with the bulky bromine atoms, the molecule can still be effectively processed by UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. pharmgkb.org

Sulfate conjugation, catalyzed by sulfotransferases (SULTs), is another key pathway for inactivating and eliminating estrogens. researchgate.netuniprot.org Estrone sulfate is a major circulating estrogen conjugate in the body. kup.atwikipedia.orgwikipedia.org While direct studies on the sulfation of 2,4-dibromoestrone are less detailed in the available literature, it is a plausible metabolic route given the general pathways of estrogen metabolism.

Comparison of Metabolic Profiles with Endogenous Estrogens

The metabolic profile of 2,4-dibromoestrone displays significant differences when compared to endogenous estrogens like estrone and estradiol.

The most striking difference is the blockage of A-ring hydroxylation. For endogenous estrogens, hydroxylation at the C-2 and C-4 positions is a major metabolic route, leading to the formation of catechol estrogens. glowm.com These metabolites have their own biological activities and subsequent metabolic fates. dutchtest.comva.govrupahealth.com The bromine atoms at these positions in 2,4-dibromoestrone prevent this pathway, fundamentally altering the metabolic cascade. nih.gov

Consequently, hydroxylation is shunted towards other positions, most notably C-16. nih.gov While 16-hydroxylation is a known pathway for endogenous estrogens, leading to the formation of estriol, it becomes a more prominent pathway for 2,4-dibromoestrone due to the blockage of other sites. nih.govwikipedia.org This shift in hydroxylation patterns also abolishes the typical sex-specific differences seen in the oxidative metabolism of endogenous estrogens. nih.gov

Despite these differences in oxidative metabolism, the conjugation pathways appear to remain accessible. Both brominated and endogenous estrogens are effectively conjugated with glucuronic acid and likely sulfate, facilitating their removal from the body. nih.govpharmgkb.orgnih.gov

Table of Metabolic Differences

| Metabolic Pathway | Endogenous Estrogens (e.g., Estrone) | 2,4-Dibromoestrone |

|---|---|---|

| C-2/C-4 Hydroxylation | Major pathway, forms catechol estrogens. glowm.com | Blocked by bromine atoms. nih.gov |

| C-16 Hydroxylation | One of several hydroxylation pathways. wikipedia.org | A major oxidative pathway. nih.gov |

| Sex-Specific Metabolism | Shows significant differences between males and females. nih.gov | Sexual differentiation is abolished. nih.gov |

| Glucuronidation | Major conjugation pathway. pharmgkb.orgwikipedia.org | Major conjugation pathway. nih.govnih.gov |

Absence of Oxidative or Reductive Debromination in Specific Metabolic Contexts

The metabolic stability of the carbon-bromine bonds in 2,4-dibromoestrone and its analogues is a significant characteristic that influences their biological fate. Research into the biotransformation of these compounds has revealed a notable resistance to both oxidative and reductive debromination in specific metabolic systems, particularly within in vivo models. This metabolic inertia contrasts with the dehalogenation observed for some other halogenated organic compounds in different biological or environmental contexts.

Studies investigating the metabolism of 2,4-dibromoestrone analogues have demonstrated that the presence of bromine atoms at the C-2 and C-4 positions of the estrogen A-ring effectively shields the molecule from common phase I metabolic pathways. nih.govtandfonline.com Phase I reactions, which typically involve oxidation, reduction, or hydrolysis, are often the initial steps in the metabolism of xenobiotics, preparing them for subsequent conjugation and excretion.

One pivotal study on the metabolism of 2,4-dibromo-17α-ethynylestradiol, a close analogue of 2,4-dibromoestrone, in rats provided direct evidence for the lack of debromination. nih.govtandfonline.com In this research, the 2,4-dibromo substitution was shown to effectively block all phase I biotransformations in male rats. nih.govtandfonline.com The primary metabolic route was found to be phase II glucuronidation, where the intact dibrominated steroid was conjugated with glucuronic acid to facilitate its elimination. nih.gov

The primary metabolite identified in the bile of male rats administered 2,4-dibromo-17α-ethynylestradiol was the glucuronide of the parent compound. nih.gov Significantly, neither the debrominated parent compound (17α-ethynylestradiol) nor any other debrominated metabolites were detected, indicating that the bromine atoms remained attached to the steroid nucleus throughout the metabolic process. nih.gov

These findings are consistent with in vitro experiments using hepatic microsomes, which also showed insignificant debromination of 2,4-dibromoestradiol (B1680110). nih.govtandfonline.com This resistance to enzymatic cleavage of the carbon-bromine bond underscores the metabolic stability of these halogenated estrogens in the studied mammalian systems. While minor conjugated metabolites other than the glucuronide of the parent compound were observed in female rats, there was no evidence to suggest that these involved a debromination step. nih.gov

The table below summarizes the key findings from the in vivo metabolism study of 2,4-dibromo-17α-ethynylestradiol in rats, highlighting the absence of debrominated metabolites.

| Compound Administered | Species/System | Key Metabolic Pathway | Detected Metabolites | Evidence of Debromination |

| 2,4-Dibromo-17α-ethynylestradiol | Male Rat (in vivo) | Phase II Glucuronidation | Glucuronide of 2,4-Dibromo-17α-ethynylestradiol | None detected |

| 2,4-Dibromoestradiol | Rat Hepatic Microsomes (in vitro) | N/A | N/A | Insignificant |

This demonstrated absence of oxidative or reductive debromination is a critical aspect of the metabolic profile of 2,4-dibromoestrone analogues. It suggests that the biological activity and toxicological profile of these compounds are likely attributable to the intact dibrominated structure rather than to any potential debrominated metabolites.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as 2,4-Dibromoestrone, to the active sites of proteins.

Estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent diseases. academie-sciences.fr Molecular docking studies are employed to evaluate how estrone (B1671321) derivatives interact with these receptors, which helps in predicting their potential estrogenic or anti-estrogenic activity. academie-sciences.frmdpi.com The binding of a ligand to the ERα ligand-binding domain, for instance, can be stabilized by interactions with key amino acid residues such as Leu346, Thr347, Ala350, Glu353, Leu387, Arg394, and Leu525. mdpi.com

While detailed docking studies specifically for 2,4-Dibromoestrone are not extensively published, related computational analyses have been performed. Molecular docking has been utilized for 2,4-dibromo-estrone in the context of its development as a synthetic intermediate for other anticancer agents, with docking performed against estrogen receptor α. researchgate.net Studies on other di-halogenated estrone derivatives, such as 2,4-diiodoestrone, have also estimated interactions with the estrogen receptor. academie-sciences.frmolaid.com Furthermore, molecular docking of the closely related 2,4-dibromoestrone oxime has been conducted to assess its interaction with ERα, providing insights into how A-ring halogenation influences receptor binding. nih.gov These computational models are essential for rationalizing the biological activity of halogenated steroids and guiding further drug design.

The enzymes Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) are critical in the biosynthesis of active estrogens. nih.gov STS hydrolyzes estrone-3-sulfate into estrone, and 17β-HSD1 subsequently converts estrone into the highly potent 17β-estradiol. tandfonline.comuniprot.org Inhibition of these enzymes is a validated strategy for treating hormone-dependent cancers. nih.gov

Binding assessments, through both in vitro enzymatic assays and computational docking, have been performed on various halogenated estrone derivatives to determine their inhibitory potential. nih.govtandfonline.com While specific docking energy values for 2,4-Dibromoestrone are not detailed in the literature, its potential as an inhibitor has been evaluated as part of a broader analysis of halogenated estrones. nih.govtandfonline.com In vitro assays reveal that halogenation patterns significantly impact inhibitory activity against both STS and 17β-HSD1. nih.govtandfonline.com For instance, 4-halogenated estrones tend to be potent STS inhibitors, whereas 2-halogenated derivatives show better inhibition of 17β-HSD1. nih.govtandfonline.com

Molecular docking studies on the oxime derivative of 2,4-dibromoestrone have also been accomplished to estimate its binding interactions with both STS and 17β-HSD1. nih.govresearchgate.net Such computational assessments are vital for understanding the structure-activity relationships that govern enzyme inhibition.

| Compound | Substitution Pattern | STS Inhibition IC₅₀ (µM) | 17β-HSD1 Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Estrone | None | > 10 | > 10 |

| 2-Bromoestrone | C-2 Bromo | > 10 | 8.7 |

| 4-Bromoestrone | C-4 Bromo | 0.08 | > 10 |

| 2-Iodoestrone | C-2 Iodo | > 10 | > 10 |

| 4-Iodoestrone | C-4 Iodo | 0.05 | > 10 |

Structure-Activity Relationship (SAR) Derivations based on Halogen Substitution

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing valuable insights into how chemical structure modifications influence biological activity. For estrone derivatives, the position and nature of halogen substituents on the aromatic A-ring dramatically affect their inhibitory properties against key steroidogenic enzymes. nih.govtandfonline.com

Research has established clear SAR trends for halogenated estrones: nih.govtandfonline.com

Position of Halogen: Substitution at the C-4 position of the estrone core generally leads to potent inhibition of Steroid Sulfatase (STS). In contrast, halogenation at the C-2 position tends to enhance inhibitory activity against 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). nih.govtandfonline.com

Nature of Halogen: The type of halogen (chlorine, bromine, iodine) also modulates the inhibitory potential, although the position of substitution appears to be the more critical factor for directing the inhibitory action towards a specific enzyme. nih.govtandfonline.com For STS inhibition with 4-halo derivatives, iodo and bromo substitutions result in highly potent inhibitors, with IC₅₀ values in the nanomolar range. tandfonline.com For 17β-HSD1, 2-chloro and 2-bromo derivatives were found to be low micromolar inhibitors. core.ac.uk

Disubstitution: For di-substituted compounds like 2,4-Dibromoestrone, the biological activity is a composite of the effects at both positions. The presence of halogens at both C-2 and C-4 can result in dual or multiple inhibitory properties. tandfonline.com The synthesis of 2,4-bis-substituted compounds is undertaken to explore these combined effects and identify compounds with unique inhibitory profiles. nih.gov

These established SARs are crucial for the rational design of new, more selective, and potent inhibitors of estrogen biosynthesis, using scaffolds like 2,4-Dibromoestrone as a starting point for further chemical modification. nih.govtandfonline.com

Advanced Analytical Methodologies in 2,4 Dibromo Estrone Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2,4-Dibromo Estrone (B1671321), allowing for its isolation from complex mixtures, including reaction byproducts or biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the specific requirements of the analysis, such as the need for purity, resolution, or speed.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of steroid hormones, including estrone derivatives. nih.gov For compounds like 2,4-Dibromo Estrone, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.comsigmaaldrich.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

The purification of individual estrogen fractions by HPLC is a critical step prior to quantification, ensuring that the analytical signal is free from interfering compounds. nih.gov A typical setup involves a C18 column and a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with an aqueous buffer. sigmaaldrich.com Detection is often achieved using a UV detector, as the aromatic A-ring of the estrone structure provides chromophoric properties. sielc.comresearchgate.net The addition of two bromine atoms to the estrone molecule influences its retention time compared to the parent compound, typically increasing it due to enhanced hydrophobicity.

Table 1: Typical HPLC Parameters for Estrone and Related Compound Analysis

| Parameter | Description | Source(s) |

| Column | Discovery® HS C18 (15 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and aqueous buffer (e.g., 10 mM potassium phosphate) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.comresearchgate.net |

| Detection | UV at 220 nm or 270 nm | sielc.comsigmaaldrich.com |

| Temperature | 30-40 °C | sigmaaldrich.comresearchgate.net |

| Injection Volume | 10 µL | sigmaaldrich.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. waters.com This technology operates at higher pressures than conventional HPLC, resulting in markedly improved resolution, greater sensitivity, and faster analysis times. waters.com For the analysis of this compound, especially at trace levels, UPLC offers distinct advantages.

The enhanced separation efficiency of UPLC is crucial for resolving structurally similar isomers and metabolites, a common challenge in steroid analysis. waters.com When coupled with mass spectrometry, UPLC systems provide the high sensitivity required to detect estrogens at picogram-per-milliliter (pg/mL) or even parts-per-quadrillion (ppq) levels in complex matrices. waters.comwaters.com The use of columns like the CORTECS Phenyl can provide alternative selectivity for aromatic compounds like estrogens. waters.com

Table 2: UPLC System Configuration for High-Sensitivity Estrogen Analysis

| Parameter | Description | Source(s) |

| System | Waters ACQUITY UPLC I-Class | waters.com |

| Column | CORTECS Phenyl (2.1 x 50 mm, 2.7 µm) | waters.com |

| Mobile Phase | Gradient of Methanol and aqueous 0.05 mM Ammonium fluoride | waters.com |

| Flow Rate | 0.6 mL/min | researchgate.net |

| Run Time | Typically under 10 minutes | thermofisher.com |

| Benefit | Enhanced resolution and ability to detect low pg/mL concentrations | waters.comthermofisher.com |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the definitive method for the structural elucidation and sensitive quantification of this compound. It is almost always coupled with a chromatographic inlet (either gas or liquid chromatography) to ensure the purity of the analyte entering the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Approaches

Gas chromatography-mass spectrometry (GC-MS) has historically been a primary tool for the clinical analysis of estrogens. nih.gov For non-volatile compounds like steroids, derivatization is a mandatory step to increase their volatility and thermal stability. researchgate.net This often involves silylating agents. The brominated nature of this compound makes it amenable to GC analysis, and its mass spectrum would be characterized by the distinctive isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br), aiding in its identification.

Tandem mass spectrometry (GC-MS/MS) enhances specificity and sensitivity compared to single-quadrupole GC-MS, making it suitable for quantifying low concentrations of estrogens in complex samples. nih.gov The use of negative chemical ionization (NCI) mode can be particularly effective for halogenated compounds, as it often provides improved sensitivity. nih.gov

Table 3: General Parameters for GC-MS Analysis of Estrogenic Compounds

| Parameter | Description | Source(s) |

| Sample Prep | Solid-Phase Extraction (SPE) followed by derivatization (e.g., methylation, silylation) | researchgate.net |

| Instrumentation | High-Resolution Gas Chromatograph coupled to a Low-Resolution Mass Spectrometer (HRGC/LRMS) | researchgate.net |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | nih.govunl.edu |

| Detection | Mass spectrometry, often in Selected Ion Monitoring (SIM) mode for quantification | researchgate.net |

| Advantage | High chromatographic resolution and established methodology for steroids | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of estrogens and their metabolites, including halogenated forms, in biological and environmental samples. nih.govnih.govnih.gov This preference is due to its high specificity, sensitivity, and reduced need for sample derivatization compared to GC-MS. thermofisher.comuliege.be Methods have been developed to simultaneously quantify free, conjugated, and halogenated estrogens in various matrices. nih.gov

The analysis is typically performed using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. uliege.be This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process drastically reduces chemical noise and enhances selectivity. uliege.be Ionization is commonly achieved with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govthermofisher.com

Application of Stable Isotope Labeled Internal Standards (e.g., ¹³C, Deuterium)

The use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification in mass spectrometry. nih.govlgcstandards.com This technique, known as stable isotope dilution analysis, involves adding a known quantity of an isotopically enriched version of the analyte (e.g., this compound labeled with ¹³C or deuterium) to the sample at the beginning of the analytical procedure. unl.edunih.gov

These internal standards have nearly identical chemical and physical properties to the native analyte, meaning they co-elute chromatographically and experience the same effects of extraction recovery, matrix suppression, and ionization efficiency. nih.govnih.gov By measuring the ratio of the signal from the native analyte to that of the labeled standard, any variations or losses during sample preparation and analysis can be accurately compensated for. lgcstandards.com The mass difference between the analyte and the standard should be sufficient (typically ≥3 mass units) to prevent spectral overlap. lgcstandards.com Significantly, a deuterated standard of 16α-hydroxy-E1 has been synthesized from a 2,4-dibromo-estrone precursor, demonstrating the direct applicability of this methodology in the study of brominated estrogens. nih.gov

Table 4: Common Stable Isotopes Used as Internal Standards in MS

| Isotope | Natural Abundance | Common Use | Key Advantage | Source(s) |

| Deuterium (²H) | ~0.015% | Replacing ¹H atoms | Relatively inexpensive synthesis | nih.gov |

| Carbon-13 (¹³C) | ~1.1% | Replacing ¹²C atoms | Lower risk of chromatographic isotope effects compared to ²H | lgcstandards.comisotope.com |

| Nitrogen-15 (¹⁵N) | ~0.37% | Replacing ¹⁴N atoms in compounds containing nitrogen | Lower risk of chromatographic isotope effects | lgcstandards.com |

Derivatization Strategies for Improved Detection (e.g., Dansyl Chloride)

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for analysis. researchgate.net In the context of this compound research, derivatization can enhance detectability, particularly for methods like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netepa.gov

One such derivatizing agent is Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride). nih.govnih.gov This reagent reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form highly fluorescent dansyl derivatives. nih.govnih.gov The reaction with the phenolic hydroxyl group of this compound would introduce a fluorophore, significantly increasing the sensitivity of fluorescence-based detection methods. epa.govusda.gov The general process involves reacting the analyte with Dansyl Chloride in a buffered solution, often at a slightly alkaline pH, to facilitate the reaction. epa.govnih.gov

The derivatization process is a well-established technique for enhancing the analytical signal of various compounds, including amino acids and other amines. usda.gov The resulting dansylated products are stable and can be readily separated and quantified using reverse-phase HPLC. nih.govusda.gov This strategy allows for the detection of analytes at much lower concentrations than would be possible without derivatization. usda.gov

Isotope Dilution Mass Spectrometry for High-Sensitivity Measurements

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that offers high sensitivity and accuracy, making it traceable to the International System of Units (SI). mdpi.comnist.gov This method is particularly valuable for measuring trace amounts of substances in complex samples. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. researchgate.netnih.gov This isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis, thereby compensating for any losses or matrix effects. mdpi.comnih.gov

By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, a highly accurate and precise quantification can be achieved. nist.govresearchgate.net IDMS is considered a reference method for quantitative analysis due to its ability to minimize the impact of interfering compounds and improve reproducibility. mdpi.comnih.gov While direct application of IDMS to this compound is not extensively detailed in the provided results, the principles of the technique are widely applied in proteomics and for the quantification of other low-level biomarkers and environmental contaminants. mdpi.comduq.edu

Table 1: Key Features of Isotope Dilution Mass Spectrometry (IDMS)

| Feature | Description |

| Principle | Addition of a known amount of an isotopically labeled internal standard to the sample. |

| Advantage | High accuracy and precision, compensates for matrix effects and analyte loss during sample preparation. mdpi.com |

| Detection | Mass spectrometry is used to measure the ratio of the native analyte to the isotopically labeled standard. |

| Application | Quantification of trace-level compounds in complex matrices, including environmental and biological samples. nih.gov |

Spectroscopic Characterization (General Mention)

Spectroscopic techniques are indispensable for the structural characterization of chemical compounds. In the case of this compound, these methods provide crucial information about its molecular structure. azooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the detailed structure of organic molecules. azooptics.comrsc.org It provides information on the chemical environment of atomic nuclei, allowing for the elucidation of a molecule's connectivity and stereochemistry. azooptics.comipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural assignment. rsc.orgweebly.com

For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used. azooptics.com

¹H NMR: The chemical shifts (ppm), splitting patterns (multiplicity), and integration values of the proton signals provide information about the number and types of hydrogen atoms and their neighboring atoms. libretexts.org

¹³C NMR: This technique provides information about the carbon skeleton of the molecule, with the chemical shift of each carbon signal indicating its electronic environment. azooptics.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish correlations between different nuclei and definitively piece together the molecular structure. weebly.com While specific NMR data for this compound was not found in the search results, the general application of NMR for structural elucidation is well-established. rsc.orgipb.ptweebly.com

Sample Preparation and Enrichment Techniques for Complex Matrices

Analyzing this compound in complex matrices such as environmental water, soil, or biological fluids requires extensive sample preparation to isolate and concentrate the analyte of interest while removing interfering substances. nih.govchromatographyonline.comphenomenex.com The choice of technique depends on the nature of the sample matrix and the target analyte. chromatographyonline.com

Several techniques are commonly employed for the extraction and enrichment of estrogens and other endocrine-disrupting compounds from complex samples:

Solid-Phase Extraction (SPE): This is a widely used technique for preconcentrating and cleaning up samples. chromatographyonline.commdpi.com The sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a suitable solvent. mdpi.com This process effectively removes interfering components and concentrates the analyte. mdpi.comnih.gov For estrogens, hydrophilic-lipophilic balanced (HLB) sorbents are often used. researchgate.net

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. nih.govchromatographyonline.com Adjusting the pH and using salting-out techniques can improve the extraction efficiency. cdc.govresearchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to extract the analytes. sigmaaldrich.comunam.edu.na It integrates sampling, isolation, and enrichment into a single step. unam.edu.na

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of extraction phase coated on a magnetic stir bar, allowing for higher enrichment of the analyte. unam.edu.na

Magnetic Solid-Phase Extraction (MSPE): This method uses magnetic nanoparticles as the sorbent, which can be easily separated from the sample solution using an external magnetic field. mdpi.comnih.gov

The goal of these preparation steps is to obtain a cleaner, more concentrated sample extract, which leads to improved sensitivity and accuracy in the final analytical measurement. phenomenex.commdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,4-Dibromo Estrone, and how can reaction conditions be optimized?

- Methodological Guidance : Bromination of estrone typically involves electrophilic aromatic substitution. Key variables include solvent polarity (e.g., acetic acid or dichloromethane), brominating agents (e.g., Br₂ or N-bromosuccinimide), and temperature (0–25°C). Optimization requires monitoring reaction kinetics via TLC or HPLC to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Note that steric hindrance from the 2- and 4-bromo groups may reduce yield, necessitating excess reagent or prolonged reaction times .

- Common Pitfalls : Incomplete bromination due to improper stoichiometry or insufficient reaction time; side reactions at unprotected hydroxyl groups.

Q. How can researchers accurately detect and quantify this compound in environmental matrices?

- Methodological Guidance : Adapt molecularly imprinted solid-phase extraction (MISPE) coupled with HPLC-UV/Vis or LC-MS/MS, as validated for estrone . For brominated analogs, optimize MISPE selectivity by adjusting cross-linkers (e.g., methacryloxypropyltrimethoxysilane) and functional monomers (e.g., acrylamide). Validate limits of detection (LOD < 10 ng/L) via spike-recovery experiments in water samples. Use deuterated internal standards (e.g., ²H₆-estrone) to correct matrix effects .

- Common Pitfalls : Cross-reactivity with structurally similar estrogens; degradation during sample storage (add ascorbic acid to inhibit oxidation).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Guidance : Classify as a Category 2 reproductive toxin based on estrone’s Safety Data Sheet (SDS) . Use fume hoods, nitrile gloves, and eye protection. Store in amber vials at –20°C to prevent photodegradation. Conduct toxicity screenings via in vitro assays (e.g., MTT assay on human cell lines) to assess acute exposure risks.

- Common Pitfalls : Underestimating dermal absorption risks; improper disposal of brominated waste (consult hazardous waste guidelines).

Advanced Research Questions

Q. How should experimental designs address the endocrine-disrupting effects of this compound compared to estrone?

- Methodological Guidance : Use dose-response studies in model organisms (e.g., zebrafish embryos or Xenopus assays) to compare estrogen receptor (ER) binding affinity. Measure vitellogenin induction as a biomarker. Control for metabolic differences by co-administering CYP450 inhibitors (e.g., ketoconazole) to block estrone conversion. Apply ANOVA to assess significance between treatment groups .

- Data Contradictions : Discrepancies in potency may arise from ER subtype selectivity (e.g., ERα vs. ERβ). Resolve via competitive binding assays with selective antagonists .

Q. What statistical approaches mitigate challenges in studies with limited this compound sample availability?

- Methodological Guidance : Implement Bayesian hierarchical models to pool data across small-scale studies, as demonstrated for estrone multilevel analysis . Use bootstrapping to estimate confidence intervals for skewed datasets. For longitudinal toxicity studies, apply mixed-effects models to account for individual variability.

- Common Pitfalls : Overfitting models with sparse data; ignoring variance components in nested experimental designs .

Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?

- Methodological Guidance : Conduct kinetic studies under controlled pH (4–10) and temperature (20–40°C). Monitor degradation via UPLC-QTOF-MS to identify breakdown products (e.g., debrominated estrone). Validate findings through inter-laboratory replication, adhering to OECD Test Guideline 316 for hydrolysis. Use Arrhenius plots to extrapolate environmental persistence .

- Data Contradictions : Discrepancies may stem from matrix effects (e.g., organic matter in water). Control by standardizing buffer systems and ionic strength .

Methodological Validation and Frameworks

Q. How can researchers formulate robust hypotheses for this compound using FINER or PICO frameworks?

- Guidance : Apply FINER criteria:

- Feasible : "Can bromination’s impact on ER binding be tested via in silico docking?"

- Novel : "Does this compound exhibit non-monotonic dose responses unlike estrone?"

- Ethical : Use in vitro models to minimize animal testing.

- Relevant : Link to endocrine disruptor regulatory policies .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.